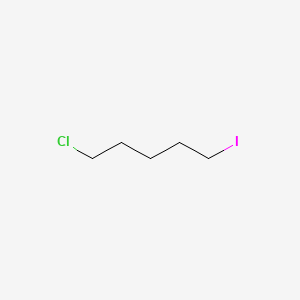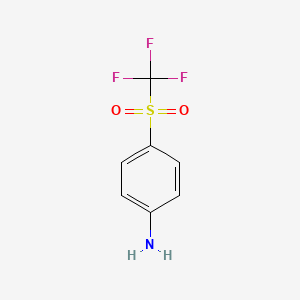
4-(トリフルオロメチルスルホニル)アニリン
概要
説明
. This compound is characterized by the presence of a trifluoromethylsulfonyl group attached to the para position of the aniline ring. It is widely used in various chemical syntheses and has significant applications in scientific research .
科学的研究の応用
4-(Trifluoromethylsulfonyl)aniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
作用機序
Target of Action
4-(Trifluoromethylsulfonyl)aniline has been identified as an inhibitor of the vanilloid receptor TRPV1 . The TRPV1 receptor plays a crucial role in the body’s response to pain, heat, and inflammation.
Mode of Action
The compound interacts with the TRPV1 receptor, inhibiting its function . This inhibition can lead to a decrease in pain sensation, as the receptor is less able to respond to stimuli that would normally cause a pain response.
Biochemical Pathways
The primary biochemical pathway affected by 4-(Trifluoromethylsulfonyl)aniline is the cyclic AMP cascade . This cascade is involved in many cellular processes, including the transmission of pain signals. By inhibiting the TRPV1 receptor, the compound can disrupt this cascade, potentially leading to a reduction in pain sensation.
Result of Action
The primary result of 4-(Trifluoromethylsulfonyl)aniline’s action is the inhibition of long-term potentiation , which is the strengthening of synapses due to repeated stimulation. This inhibition can lead to a decrease in pain sensation, as the neural pathways involved in pain transmission are less able to strengthen their connections.
Action Environment
The action of 4-(Trifluoromethylsulfonyl)aniline can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions can help ensure the compound’s efficacy and stability.
生化学分析
Biochemical Properties
4-(Trifluoromethylsulfonyl)aniline plays a significant role in biochemical reactions, particularly as an inhibitor of the vanilloid receptor TRPV1 . This receptor is involved in the detection and regulation of body temperature and pain. By inhibiting TRPV1, 4-(Trifluoromethylsulfonyl)aniline can modulate pain perception and inflammatory responses. Additionally, this compound interacts with enzymes and proteins involved in the cyclic AMP cascade, influencing intracellular signaling pathways .
Cellular Effects
The effects of 4-(Trifluoromethylsulfonyl)aniline on various cell types and cellular processes are profound. It has been shown to inhibit long-term potentiation, a process that strengthens synapses based on recent patterns of activity . This inhibition can affect neuronal communication and plasticity. Furthermore, 4-(Trifluoromethylsulfonyl)aniline can deplete intracellular calcium stores, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(Trifluoromethylsulfonyl)aniline exerts its effects through several mechanisms. It binds to the vanilloid receptor TRPV1, inhibiting its activity and thereby reducing pain and inflammation . Additionally, this compound can act as a nucleophile, participating in covalent bond formation and contributing to the creation of coordination complexes . These interactions can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethylsulfonyl)aniline can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that 4-(Trifluoromethylsulfonyl)aniline can have lasting effects on cellular function, particularly in in vitro studies where it continues to inhibit TRPV1 and deplete calcium stores .
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethylsulfonyl)aniline vary with different dosages in animal models. At lower doses, it effectively inhibits TRPV1 and modulates pain perception without significant adverse effects . At higher doses, toxic effects such as severe respiratory distress and skin irritation have been observed . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
4-(Trifluoromethylsulfonyl)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s influence on the cyclic AMP cascade further underscores its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(Trifluoromethylsulfonyl)aniline is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s ability to modulate intracellular calcium levels also affects its distribution and activity within cells .
Subcellular Localization
The subcellular localization of 4-(Trifluoromethylsulfonyl)aniline is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, such as in the vicinity of TRPV1 receptors or within calcium storage sites .
準備方法
The synthesis of 4-(Trifluoromethylsulfonyl)aniline typically involves the reaction of aniline with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
C6H5NH2+CF3SO2Cl→CF3SO2C6H4NH2+HCl
In industrial settings, the production of 4-(Trifluoromethylsulfonyl)aniline may involve more advanced techniques and optimized reaction conditions to achieve higher yields and purity .
化学反応の分析
4-(Trifluoromethylsulfonyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro derivatives.
Reduction Reactions: Reduction of the trifluoromethylsulfonyl group can yield different products depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aniline ring .
類似化合物との比較
4-(Trifluoromethylsulfonyl)aniline can be compared with other similar compounds, such as:
4-(Trifluoromethyl)aniline: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups, leading to distinct steric and electronic effects.
4-(Methylthio)aniline: Features a methylthio group instead of a trifluoromethylsulfonyl group, affecting its chemical behavior and applications.
The uniqueness of 4-(Trifluoromethylsulfonyl)aniline lies in its trifluoromethylsulfonyl group, which imparts specific chemical and physical properties that are valuable in various research and industrial applications .
特性
IUPAC Name |
4-(trifluoromethylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVFCXUZQGCXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197087 | |
| Record name | 4-Aminophenyl trifluoromethyl sulphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473-27-8 | |
| Record name | 4-Aminophenyl trifluoromethyl sulphone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminophenyl trifluoromethyl sulphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethylsulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

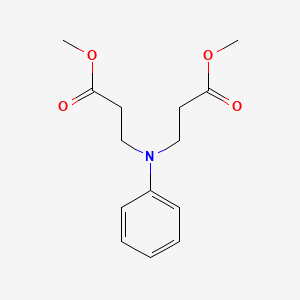
![4'-Undecyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1345545.png)
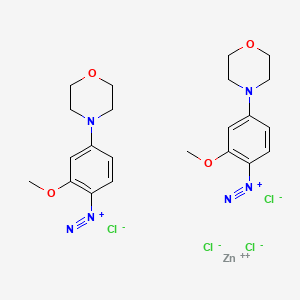
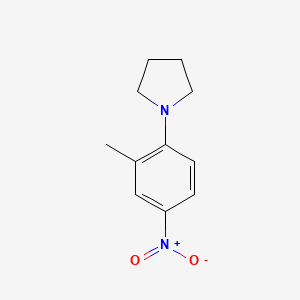
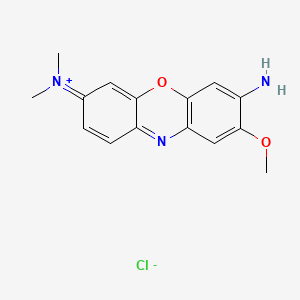
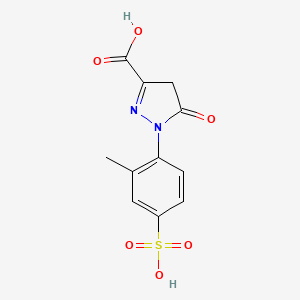
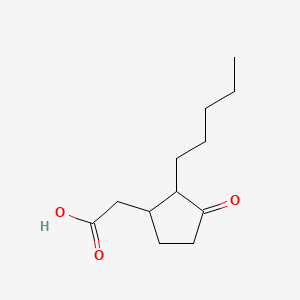
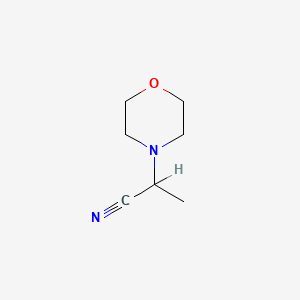


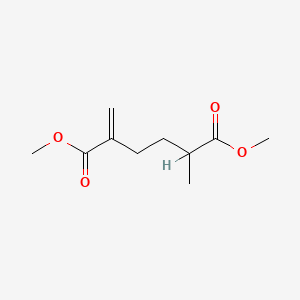

![Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B1345563.png)
